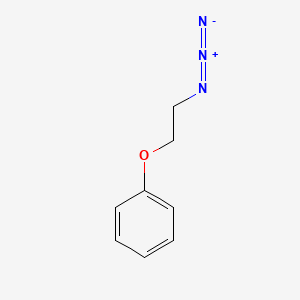

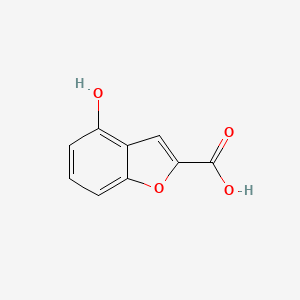

(2-Azidoethoxy)benzene

説明

Synthesis Analysis

The synthesis of azido-substituted benzene derivatives is a topic of interest in several papers. For instance, the synthesis of benzo-fused 1-azabicycloalkanes through the Schmidt reaction is discussed, which involves the formation of aminodiazonium ions from azides and subsequent rearrangement and reduction to produce various regioisomeric structures . Another paper describes the polymerization of 2-methylpropene initiated by di(1-azido-1-methylethyl)-1,4-benzene and titanium tetrachloride, leading to poly(2-methylpropene) with azide functionalities . These methods could potentially be adapted for the synthesis of (2-Azidoethoxy)benzene by incorporating the appropriate azido and ethoxy substituents.

Molecular Structure Analysis

The molecular structure of azido-substituted benzene derivatives can be complex, as seen in the synthesis of azulene-substituted benzene derivatives and cobalt complexes, where the redox behavior was examined by cyclic voltammetry . The presence of azido groups can influence the electronic properties and stability of the molecules. In the case of (2-Azidoethoxy)benzene, the azido group would be expected to impart a high degree of reactivity, while the ethoxy group could confer additional solubility in organic solvents.

Chemical Reactions Analysis

Azido groups are known for their participation in various chemical reactions. For example, azidoiodinanes are described as useful reagents for electrophilic azidonation of organic substrates . The azido group in (2-Azidoethoxy)benzene could similarly undergo reactions such as the Staudinger reaction or Huisgen cycloaddition, which are commonly used to modify azido compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azido-substituted benzene derivatives can vary widely. For instance, the study of supramolecular functionalized polybenzoxazines from azobenzene carboxylic acid/azobenzene pyridine complexes reveals that the presence of azobenzene units can catalyze the ring-opening polymerization of benzoxazine monomers . The azido group in (2-Azidoethoxy)benzene would likely contribute to a high reactivity, while the ethoxy group could affect the compound's boiling point, solubility, and overall stability.

科学的研究の応用

Novel Synthetic Routes and Applications in Chemistry

The use of (2-Azidoethoxy)benzene and its derivatives has seen various applications in organic and inorganic chemistry, particularly in the synthesis of novel compounds and materials. One significant research direction involves the synthesis of hybrid organic/inorganic structures, such as benzene derivatives, which are pivotal in both fundamental and applied chemistry. These compounds find applications ranging from materials science to biomedical research, showcasing the versatility of benzene and its derivatives in chemical synthesis. For instance, the development of boron–nitrogen heterocycles represents a relatively unexplored area with potential for creating novel BN heterocycles. These advancements highlight the role of benzene derivatives in the preparation of materials with unique properties, such as aromatic character and stability, which are desirable in various scientific and technological applications (Marwitz et al., 2009).

Environmental and Health Impact Studies

Research on benzene derivatives also extends to environmental and health studies, especially concerning the toxicity and carcinogenic properties of benzene. Studies on DNA damage and repair mechanisms induced by benzene exposure have shed light on the molecular underpinnings of its hematotoxic and carcinogenic effects. The role of epigenetic modifications, such as DNA methylation, in regulating gene expression related to benzene-induced damage illustrates the complex interplay between environmental toxins and genetic regulation. These insights are crucial for understanding the mechanisms of leukemogenesis and developing strategies for prevention and treatment (Gao et al., 2010).

Advances in Material Science

The synthesis of poly(6-azulenylethynyl)benzene derivatives demonstrates the innovative use of benzene derivatives in creating materials with unique redox properties and liquid crystalline behavior. These materials are of interest for their potential applications in organic electronics and as catalysts for chemical reactions. The exploration of multielectron redox systems and their liquid crystalline properties opens new avenues for the development of advanced materials with tailored electrical and optical characteristics (Ito et al., 2003).

Bioconjugation and Drug Delivery Research

The synthesis and application of benzene derivatives for bioconjugation purposes highlight the potential of these compounds in creating complex biomolecular systems. The development of heterotrifunctional cross-linkers based on benzene structures enables the construction of tri-component biomolecular assemblies, such as peptides and oligonucleotides, with applications in drug delivery and diagnostic imaging. This research demonstrates the utility of benzene derivatives in facilitating the targeted delivery and controlled release of therapeutic agents, underscoring their importance in the design of novel drug delivery systems (Viault et al., 2013).

将来の方向性

Azobenzenes, including (2-Azidoethoxy)benzene, continue to inspire new research directions . Their synthetic versatility and adaptive properties have led to applications ranging from photonics and robotics to photobiology . Future research is expected to develop rapidly, with azobenzenes playing a central role .

特性

IUPAC Name |

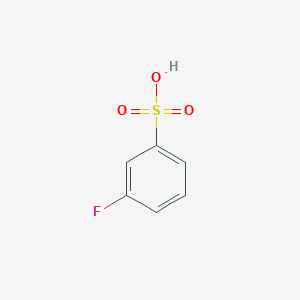

2-azidoethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOCSNKEABMQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475987 | |

| Record name | Benzene, (2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azidoethoxy)benzene | |

CAS RN |

70659-90-4 | |

| Record name | Benzene, (2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)